Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
The compound contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxy group (-OCH3), a benzyl group (C6H5CH2-), and a carboxylate ester group (-COOCH3). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyrazine ring, with the functional groups contributing to the overall shape and electronic structure. The presence of the methoxy, benzyl, and carboxylate ester groups could introduce steric effects and electronic effects that influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate ester group. The benzyl group could also participate in reactions, particularly if it’s adjacent to a reactive site .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylate ester and methoxy groups could influence the compound’s solubility .Scientific Research Applications
Synthesis and Derivative Formation
- The compound is involved in the synthesis of various derivatives. For instance, it reacts with hydrazine and phenylhydrazine to produce 1,2-dihydro-5H-[2]benzothiopyrano[4,3-c]pyrazol-3-one and 2-phenyl derivatives, respectively. This indicates its versatility in creating a range of chemical structures (Scrowston & Shaw, 1976).
- It is also a precursor in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting its application in creating compounds with potential biological activities (Hassan, Hafez, & Osman, 2014).
Ligand Formation and Metal Complexes
- The compound has been used to form highly substituted pyrazole ligands, which are then used to create complexes with platinum(II) and palladium(II) metal ions. This illustrates its potential in the field of coordination chemistry and its applications in catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).
Pharmaceutical Research
- In the pharmaceutical domain, derivatives of the compound have shown potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating its relevance in the development of anticancer drugs (Hassan, Hafez, & Osman, 2014).
Structural and Chemical Properties Studies
- The compound's derivatives have been examined for their structural properties, such as conjugation and bond lengths, contributing to the understanding of molecular structures and electronic properties (Pilati & Casalone, 1994).
Biological Activity Investigations
- The compound's derivatives have been investigated for various biological activities, such as anti-inflammatory, analgesic, and antipyretic effects. This suggests its potential use in drug discovery for treating various conditions (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-5-3-4-11(8-12)10-18-6-7-19-14(15(18)20)9-13(17-19)16(21)23-2/h3-5,8-9H,6-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQWHKUJMNRJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN3C(=CC(=N3)C(=O)OC)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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